N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1S,2S)-1,2,3,4-tetrahydro-1-hydroxy-7-methoxy-2-naphthalenylamine.
Amidation Reaction: The amine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a chiral reagent in asymmetric synthesis and stereochemical studies.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The propanamide moiety can interact with various biological pathways, potentially modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide: Similar structure but with a chloroacetamide group instead of a propanamide group.
(1S,2S)-(-)-trans-7-methoxy-2-propionylamino-1-tetralol: Another related compound with a different functional group arrangement.
Uniqueness
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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